molecular formula C7H3ClFNO3 B1590772 2-Chloro-4-fluoro-5-nitrobenzaldehyde CAS No. 99329-85-8

2-Chloro-4-fluoro-5-nitrobenzaldehyde

Cat. No. B1590772
M. Wt: 203.55 g/mol
InChI Key: HNOIAPRHNXBCAE-UHFFFAOYSA-N
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Patent
US04846882

Procedure details

To a solution of 10.8 g (0.053 mole) of 2-chloro-4-fluoro-5-nitrobenzaldehyde in 100 ml of tetrahydrofuran was added 0.50 g (0.013 mole) of sodium borohydride portionwise. The reaction mixture was stirred for one hour after which dilute hydrochloric acid was added to destroy unreacted sodium borohydride. To this mixture was added 200 ml of methylene chloride, and the phases were separated. The organic phase was washed three times with water, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving a residue weighing 10.7 g. This residue was combined with 1.67 g of a similar residue another run of the same reaction. The combined residues were passed through a silica gel column, eluting with ethyl acetate/heptane (1/4) to yield 7.7 g of 2-chloro-4-fluoro-5-nitrobenzyl alcohol as a yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
similar residue
Quantity
1.67 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:3]=1[CH:4]=[O:5].[BH4-].[Na+].Cl>O1CCCC1>[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-:13])=[O:12])=[CH:6][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
similar residue
Quantity
1.67 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to destroy unreacted sodium borohydride
ADDITION
Type
ADDITION
Details
To this mixture was added 200 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
CUSTOM
Type
CUSTOM
Details
another run of the same reaction
WASH
Type
WASH
Details
eluting with ethyl acetate/heptane (1/4)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CO)C=C(C(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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